molecular formula C10H12N2O6 B1195723 5-Formyl-2'-deoxyuridine CAS No. 4494-26-2

5-Formyl-2'-deoxyuridine

Cat. No.: B1195723
CAS No.: 4494-26-2
M. Wt: 256.21 g/mol
InChI Key: MVORBLZUGBSUNB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Formyl-2’-deoxyuridine plays a crucial role in biochemical reactions, particularly in the context of DNA replication and repair. It is incorporated into DNA by DNA polymerases, replacing thymidine during DNA synthesis . The compound interacts with various enzymes, including Escherichia coli DNA polymerase I, T7 DNA polymerase, and Taq DNA polymerase . These interactions facilitate the incorporation of 5-Formyl-2’-deoxyuridine into DNA, leading to the formation of unique lesions. The electron-withdrawing 5-formyl group of the compound facilitates its ionization, making it more prone to form mispairing with guanine .

Cellular Effects

5-Formyl-2’-deoxyuridine has significant effects on cellular processes. It is known to induce mutations by mispairing with guanine during DNA replication . This mutagenic property can lead to alterations in gene expression and disruptions in cellular metabolism. The compound’s presence in DNA can also trigger DNA repair mechanisms, as cells attempt to correct the lesions caused by its incorporation . Additionally, 5-Formyl-2’-deoxyuridine can influence cell signaling pathways by affecting the stability and integrity of the DNA molecule .

Molecular Mechanism

At the molecular level, 5-Formyl-2’-deoxyuridine exerts its effects through its incorporation into DNA and subsequent mispairing with guanine . This mispairing can lead to mutations during DNA replication. The compound’s electron-withdrawing 5-formyl group facilitates its ionization, making it more likely to form mispairing with guanine . This property is crucial for its mutagenic effects. Additionally, 5-Formyl-2’-deoxyuridine can be removed from DNA by DNA glycosylases, which recognize and excise the damaged base, initiating the base excision repair pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Formyl-2’-deoxyuridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Formyl-2’-deoxyuridine can be specifically introduced into DNA by in vitro DNA polymerase reactions . Over time, the compound can induce mutations and trigger DNA repair mechanisms, leading to changes in cellular function . The stability of 5-Formyl-2’-deoxyuridine in laboratory settings is influenced by factors such as pH and the presence of reactive oxygen species .

Dosage Effects in Animal Models

The effects of 5-Formyl-2’-deoxyuridine vary with different dosages in animal models. Higher doses of the compound can lead to increased mutagenic effects and potential toxicity . Studies have shown that the mutagenic properties of 5-Formyl-2’-deoxyuridine are dose-dependent, with higher doses leading to a higher frequency of mutations . Additionally, high doses of the compound can induce adverse effects, such as disruptions in cellular metabolism and increased oxidative stress .

Metabolic Pathways

5-Formyl-2’-deoxyuridine is involved in several metabolic pathways, particularly those related to DNA repair and replication. The compound is incorporated into DNA by DNA polymerases, leading to the formation of unique lesions . It interacts with enzymes such as DNA glycosylases, which recognize and excise the damaged base, initiating the base excision repair pathway . This interaction is crucial for the removal of 5-Formyl-2’-deoxyuridine from DNA and the restoration of DNA integrity.

Transport and Distribution

Within cells, 5-Formyl-2’-deoxyuridine is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by its interactions with these proteins . Studies have shown that 5-Formyl-2’-deoxyuridine can be efficiently incorporated into DNA by DNA polymerases, leading to its distribution throughout the DNA molecule . The compound’s transport and distribution are also influenced by factors such as pH and the presence of reactive oxygen species .

Subcellular Localization

5-Formyl-2’-deoxyuridine is localized within the DNA molecule, where it exerts its mutagenic effects. The compound’s incorporation into DNA leads to the formation of unique lesions that can disrupt the stability and integrity of the DNA molecule . Additionally, 5-Formyl-2’-deoxyuridine can be recognized and excised by DNA glycosylases, which initiate the base excision repair pathway . This subcellular localization is crucial for the compound’s role in inducing mutations and triggering DNA repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-2’-deoxyuridine typically involves the oxidation of thymidine. One common method is the use of Fenton-type reagents, which generate hydroxyl radicals that oxidize the 5-methyl group of thymidine to form 5-formyl-2’-deoxyuridine . Another method involves the use of gamma radiation to induce the oxidation process .

Industrial Production Methods

While specific industrial production methods for 5-formyl-2’-deoxyuridine are not extensively documented, the compound can be synthesized in large quantities using the aforementioned chemical oxidation methods. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2’-deoxyuridine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other derivatives.

    Reduction: It can be reduced back to thymidine under specific conditions.

    Substitution: The formyl group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized derivatives of 5-formyl-2’-deoxyuridine.

    Reduction: Thymidine.

    Substitution: Nucleoside derivatives with different functional groups at the 5-position.

Scientific Research Applications

5-Formyl-2’-deoxyuridine has several scientific research applications:

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2-3,6-8,14-15H,1,4H2,(H,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVORBLZUGBSUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963307
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4494-26-2
Record name NSC148297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-formyl-2′-deoxyuridine formed in DNA?

A1: fodUrd is primarily generated by the oxidation of thymidine in DNA. This oxidation can be induced by various reactive oxygen species (ROS), including hydroxyl radicals (•OH) generated through processes like Fenton reactions or ionizing radiation. [, , , , , , , , , , , , , , ] Additionally, photosensitized oxidation can also lead to the formation of fodUrd. []

Q2: What is the significance of 5-formyl-2′-deoxyuridine in DNA damage?

A2: fodUrd is considered a significant DNA lesion due to its mutagenic potential. It can mispair with guanine during DNA replication, leading to A:T to G:C transitions. [, , , , ] This mispairing arises from the electron-withdrawing nature of the 5-formyl group, which facilitates the ionization of fodUrd, enabling it to form a stable base pair with guanine. []

Q3: Can 5-formyl-2′-deoxyuridine undergo further reactions within DNA?

A3: Yes, under physiological conditions, fodUrd can undergo further degradation, leading to the formation of a pyrimidine ring-opened product, 3-amino-2-carbamoyl-2-propenal-N3-2′-deoxyriboside. [] This ring-opened product is a potential marker for oxidative DNA damage.

Q4: How does the presence of oxygen affect the damage induced by low-energy electrons and soft X-rays on thymidine?

A4: Experiments using thin films of thymidine showed a significant increase (approximately threefold) in damage yields under an oxygen atmosphere compared to a nitrogen environment. This indicates that oxygen reacts with initially formed carbon-centered thymidine radicals, leading to the formation of various oxidative products, including fodUrd. []

Q5: What is the molecular formula and weight of 5-formyl-2′-deoxyuridine?

A5: The molecular formula of 5-formyl-2′-deoxyuridine is C10H12N2O6, and its molecular weight is 256.21 g/mol. [, , , ]

Q6: What spectroscopic techniques are useful for characterizing 5-formyl-2′-deoxyuridine?

A6: Several spectroscopic techniques can be employed for the characterization of fodUrd. These include:

  • NMR spectroscopy (1H and 13C): Useful for determining the structure and studying the electronic effects of the 5-formyl group on the base and sugar moieties. [, ]
  • Mass spectrometry (MS): Provides information about the molecular weight and fragmentation patterns of fodUrd and its derivatives. [, , , ]
  • UV-Vis spectroscopy: Can be used to monitor the formation and reactions of fodUrd, especially when coupled with derivatization strategies that enhance its spectroscopic properties. [, ]

Q7: What is the pKa of the base unit of 5-formyl-2′-deoxyuridine 5′-triphosphate (fdUTP)?

A7: The pKa of the base unit of fdUTP is 8.6, considerably lower than that of the parent thymine (pKa = 10.0 as dTMP). This highlights the impact of the electron-withdrawing 5-formyl group, facilitating ionization. []

Q8: What are the common methods for detecting and quantifying 5-formyl-2′-deoxyuridine in DNA?

A8: Several analytical methods are employed for the detection and quantification of fodUrd in DNA:

  • High-performance liquid chromatography (HPLC) coupled with various detection methods:
    • Electrochemical detection (ECD): Offers high sensitivity but requires specialized equipment. []
    • Tandem mass spectrometry (MS/MS): Provides high sensitivity and specificity, allowing for accurate quantification even at low levels. [, , ]
  • Gas chromatography coupled to mass spectrometry (GC-MS): Requires derivatization of fodUrd but provides reliable quantification. []
  • Fluorogenic derivatization coupled with fluorescence detection: Offers a simple and selective approach for fodUrd detection, eliminating the need for enzymatic hydrolysis and HPLC separation. []

Q9: What challenges are associated with the accurate measurement of 5-formyl-2′-deoxyuridine in biological samples?

A9: Accurate measurement of fodUrd can be challenging due to:

  • Low abundance: fodUrd is present at very low levels compared to canonical nucleobases, necessitating highly sensitive methods. [, ]
  • Artifactual oxidation: Improper sample handling during DNA extraction and analysis can lead to spurious oxidation, overestimating the actual levels. [] Using appropriate extraction methods, including chaotropic agents and chelating agents, can minimize this artifact. []

Q10: What is the significance of using stable isotope-labeled internal standards in the quantification of 5-formyl-2′-deoxyuridine?

A10: Utilizing stable isotope-labeled internal standards in mass spectrometry-based methods (e.g., LC-MS/MS) significantly enhances the accuracy and reliability of fodUrd quantification. [, ] These standards account for variations during sample preparation and ionization, leading to more precise measurements.

Q11: Can you elaborate on the fluorogenic derivatization approach for 5-formyl-2′-deoxyuridine detection?

A11: This novel approach utilizes a non-fluorescent reagent, 2-amino-4,5-dimethoxythiophenol, which reacts specifically with the 5-formyl group of fodUrd. [] This reaction forms a highly fluorescent benzothiazole derivative, enabling direct detection of fodUrd in DNA without requiring enzymatic digestion or chromatographic separation.

Q12: What are the potential biological consequences of 5-formyl-2′-deoxyuridine formation in DNA?

A12: The presence of fodUrd in DNA can have several biological consequences:

  • Mutagenicity: Its ability to mispair with guanine during DNA replication can lead to mutations (A:T to G:C transitions), potentially contributing to cancer development. [, , , , ]
  • Cellular aging: Accumulation of oxidative DNA damage, including fodUrd, is implicated in cellular aging and age-related diseases. [, ]
  • Effects on DNA structure: Introduction of fodUrd into DNA duplexes, particularly at specific sites like the κB site, can alter DNA structure and affect protein binding. [, ]

Q13: Can 5-formyl-2′-deoxyuridine be used in therapeutic applications?

A13: While fodUrd itself is not used therapeutically, its derivative, 5-formyl-2′-deoxyuridine 5′-triphosphate (fdUTP), can be employed as a tool in biochemical and molecular biology research. For instance, fdUTP can be incorporated into DNA by DNA polymerases, facilitating the study of DNA replication and repair processes. []

Q14: How does the incorporation of 5-formyl-2′-deoxyuridine into specific DNA sequences, such as the κB site, affect protein binding?

A14: Studies have shown that the presence of fodUrd in the κB site of DNA can significantly impact the binding affinity of transcription factors. For example, the NFκB p50 homodimer exhibited a distinct binding preference for the unmodified κB site compared to the one containing fodUrd. [, ] This suggests that fodUrd-induced structural alterations in the DNA major groove can disrupt specific protein-DNA interactions.

Q15: How does the cytotoxicity of 5-fluorouracil (FU) interact with 5-modified deoxyuridine analogs?

A15: Research has revealed a synergistic enhancement of FU cytotoxicity when combined with hmUdR in cancer cells, but not normal cells. This effect is not directly linked to DNA incorporation but leads to increased single-strand breaks, NAD depletion, and S phase arrest, causing cell death via necrosis. [] This synergy was also observed with 5-formyl-2′-deoxyuridine and, to a lesser extent, 5-hydroxy-2′-deoxyuridine, but not 5-hydroxyethyl-2′-deoxyuridine. []

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